Comparative Enzyme Inhibition Profile: Diethyl Ester Exhibits Weaker CYP11B1 Inhibition Than a Distant Structural Analog
In a direct enzymatic assay, diethyl 2-(1H-pyrrol-1-yl)pentanedioate (as racemate) demonstrates significantly weaker inhibition of human CYP11B1 (cortisol synthesis) compared to a specific, more complex pyrrolidine derivative (CHEMBL2011250) from patent US9394290 [1]. While the comparator is not a close analog, this quantitative data provides a benchmark for its activity in this specific biological context. The target compound's IC50 is in the low micromolar range, which is orders of magnitude less potent than the comparator.
| Evidence Dimension | Enzyme Inhibition (CYP11B1) |
|---|---|
| Target Compound Data | IC50 = 1.47 µM (1470 nM) |
| Comparator Or Baseline | CHEMBL2011250 (a pyrrolidine derivative from patent US9394290) |
| Quantified Difference | The target compound is >3000-fold less potent (1470 nM vs. 0.409 nM). |
| Conditions | V79 cells expressing human CYP11B1, assessed as cortisol level after 3 hrs by HTRF [1]. |
Why This Matters
This data provides a critical benchmark for researchers studying CYP11B1. The compound's relatively low potency for this target suggests it is unlikely to be a confounding hit in assays focused on this enzyme, a valuable piece of information for target selectivity profiling.
- [1] BindingDB BDBM50122355 (CHEMBL3622444). (2016). Affinity Data for CYP11B1 Inhibition. View Source
